molecular formula C6H12ClF2NO B2935831 (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride CAS No. 2490354-45-3

(1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride

Cat. No.: B2935831
CAS No.: 2490354-45-3
M. Wt: 187.61
InChI Key: OKVZBXDUKXVWTQ-VVNPLDQHSA-N
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Description

(1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound features a difluoro-substituted ethanamine group attached to an oxolane ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the oxolane ring and the difluoroethanamine group.

    Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethanone derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: It may have potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s difluoroethanamine group can participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride include:

  • (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanol
  • (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanoic acid
  • (1R)-2,2-Difluoro-1-(oxolan-3-yl)ethanone

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both difluoro and oxolane groups

Properties

IUPAC Name

(1R)-2,2-difluoro-1-(oxolan-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)5(9)4-1-2-10-3-4;/h4-6H,1-3,9H2;1H/t4?,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVZBXDUKXVWTQ-VVNPLDQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1[C@H](C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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